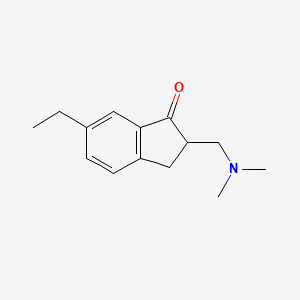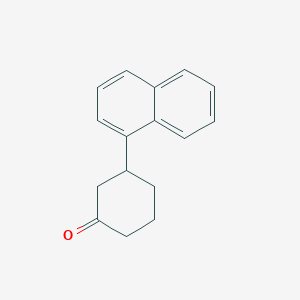![molecular formula C10H14BN3O2 B11885382 Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- CAS No. 869670-79-1](/img/structure/B11885382.png)
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidine ring through a diazenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid typically involves the reaction of 2-aminophenylboronic acid with pyrrolidine and a diazotizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The diazotizing agent, such as sodium nitrite, is added to the reaction mixture to form the diazonium intermediate, which then reacts with pyrrolidine to yield the desired product.
Industrial Production Methods
Industrial production methods for (2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Biaryl compounds.
科学的研究の応用
(2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of sensors and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition or modulation of enzyme activity. The diazenyl linkage and pyrrolidine ring contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the diazenyl and pyrrolidine groups, making it less specific in its interactions.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione have different functional groups and biological activities.
Diazenyl compounds: Such as azobenzene, which have different structural features and applications.
Uniqueness
(2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid is unique due to the combination of the boronic acid group, diazenyl linkage, and pyrrolidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
869670-79-1 |
|---|---|
分子式 |
C10H14BN3O2 |
分子量 |
219.05 g/mol |
IUPAC名 |
[2-(pyrrolidin-1-yldiazenyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BN3O2/c15-11(16)9-5-1-2-6-10(9)12-13-14-7-3-4-8-14/h1-2,5-6,15-16H,3-4,7-8H2 |
InChIキー |
DYHPTAVIEHOTQV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1N=NN2CCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)

![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)
